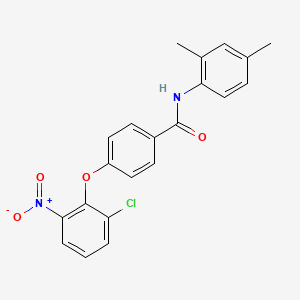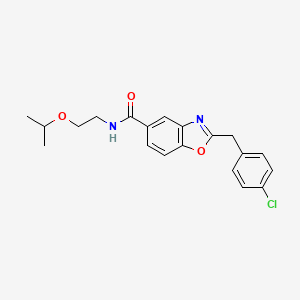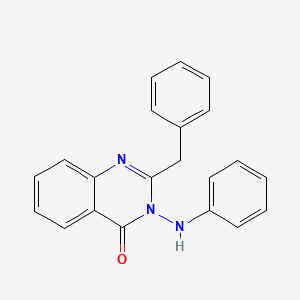
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TDP-43 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TDP-43 is a protein that plays a crucial role in regulating RNA metabolism, and its dysfunction has been linked to various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).
Wirkmechanismus
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor works by binding to the RNA recognition motif (RRM) domain of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which is responsible for its RNA binding activity. By binding to this domain, 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor prevents the aberrant aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and restores its normal function in cells. This mechanism of action has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has been shown to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce the aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, restore its normal function in cells, and improve cell viability. In vivo studies using animal models of ALS and FTD have shown that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce disease progression, improve motor function, and prolong survival.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has several advantages for use in lab experiments. It is a highly specific inhibitor of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which makes it a valuable tool for studying the role of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in neurodegenerative diseases. It has also been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, there are also limitations to the use of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in lab experiments. Its high cost and limited availability may restrict its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor. One area of interest is the development of more potent and selective inhibitors of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein. Another area is the investigation of the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in animal models and its potential for use in clinical trials. Additionally, studies on the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor and its effects on other cellular pathways may provide further insights into the role of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzylamine with 2,3,4-trimethoxybenzaldehyde to form the intermediate compound, 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. This intermediate is then subjected to a series of reactions, including reduction and deprotection steps, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In vitro studies have shown that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor can reduce the aggregation of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and restore its normal function in cells. In vivo studies using animal models of ALS and FTD have also demonstrated the efficacy of 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor in reducing disease progression and improving motor function. These findings suggest that 1-(2,4-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibitor has the potential to be a promising therapeutic agent for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-8-6-17(21(14-19)28-3)15-24-10-12-25(13-11-24)16-18-7-9-20(27-2)23(30-5)22(18)29-4/h6-9,14H,10-13,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOXVBCLNRHQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)

![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)
![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)


![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)
![6-(1-azepanyl)-N-[2-(3-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212580.png)

![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)